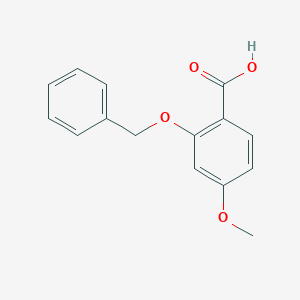

2-(Benzyloxy)-4-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-12-7-8-13(15(16)17)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAOREOMEWSXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515593 | |

| Record name | 2-(Benzyloxy)-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13618-49-0 | |

| Record name | 2-(Benzyloxy)-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Benzyloxy)-4-methoxybenzoic Acid: A Compound of Research Interest

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)-4-methoxybenzoic acid is a derivative of benzoic acid characterized by a benzyloxy group at the 2-position and a methoxy group at the 4-position. While direct, extensive research on this specific molecule is limited in publicly available literature, its structural motifs are present in a variety of compounds with significant biological activities. This technical guide aims to provide a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route based on established organic chemistry principles, and potential applications in drug discovery and development, drawing parallels from structurally related molecules. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds.

Chemical Properties and Structure

This compound is an aromatic carboxylic acid. The presence of the benzyloxy and methoxy groups, along with the carboxylic acid moiety, imparts specific chemical characteristics that are crucial for its potential interactions with biological targets.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not assigned |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols |

Synthesis Protocol

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction where an alkoxide or phenoxide reacts with a primary alkyl halide to form an ether.[1][2] In this case, the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzoic acid would be deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile to attack benzyl bromide.

References

An In-depth Technical Guide to 2-(Benzyloxy)-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

2-(Benzyloxy)-4-methoxybenzoic acid is a synthetic organic compound that belongs to the class of aromatic carboxylic acids and benzyl ethers. Its structure, featuring a benzoic acid moiety with a benzyloxy and a methoxy group at the 2- and 4-positions respectively, suggests potential applications in medicinal chemistry and materials science. The benzyloxy group can serve as a protecting group for the phenolic hydroxyl, which can be selectively removed during synthetic sequences. Furthermore, the overall scaffold is of interest in drug discovery due to its structural similarity to various biologically active molecules. This document provides a comprehensive overview of its chemical structure, a proposed synthetic route, and predicted physicochemical and spectroscopic properties.

Chemical Structure and Properties

The chemical structure of this compound combines the key features of a benzoic acid, a methoxybenzene, and a benzyl ether.

Systematic Name: this compound

Molecular Formula: C₁₅H₁₄O₄

Molecular Weight: 258.27 g/mol

Canonical SMILES: COC1=CC(=C(C=C1)C(=O)O)OCC2=CC=CC=C2

InChI Key: Predicted - FQMNUOKNJHGTQP-UHFFFAOYSA-N

The key structural features include a carboxylic acid group, which imparts acidic properties and potential for various derivatizations. The ether linkages (benzyloxy and methoxy) contribute to its solubility in organic solvents and can influence its conformational flexibility and binding to biological targets.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following properties are predicted based on computational models and data from structurally similar compounds.

| Property | Predicted Value | Notes |

| Melting Point (°C) | 145-155 | Based on analogous substituted benzoic acids. |

| Boiling Point (°C) | > 350 | Expected to be high due to molecular weight and polarity. |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water. | Typical for moderately polar organic acids. |

| pKa | ~ 4.0 | Estimated based on the electronic effects of the substituents on the benzoic acid moiety. |

Proposed Synthesis: Williamson Ether Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzoic acid with benzyl bromide in the presence of a weak base.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

Acetone (anhydrous) (CAS: 67-64-1)[7]

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-hydroxy-4-methoxybenzoic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

-

To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Data (Predicted)

As no experimental spectra are available, the following data are predicted based on the chemical structure and known spectral data of similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | -COOH |

| ~7.8-7.9 | Doublet | 1H | Ar-H (adjacent to COOH) |

| ~7.3-7.5 | Multiplet | 5H | Phenyl-H (benzyl group) |

| ~6.5-6.6 | Multiplet | 2H | Ar-H (ortho and para to OMe) |

| ~5.2 | Singlet | 2H | -OCH₂- |

| ~3.8 | Singlet | 3H | -OCH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (acid) |

| ~162 | Ar-C (C-4, attached to OMe) |

| ~158 | Ar-C (C-2, attached to OCH₂) |

| ~136 | Ar-C (ipso-C of benzyl) |

| ~132 | Ar-CH (C-6) |

| ~128-129 | Ar-CH (phenyl of benzyl) |

| ~118 | Ar-C (C-1) |

| ~105 | Ar-CH (C-5) |

| ~100 | Ar-CH (C-3) |

| ~71 | -OCH₂- |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1680-1700 | C=O stretch (carboxylic acid) |

| ~1600, 1500, 1450 | C=C stretch (aromatic) |

| ~1250, 1030 | C-O stretch (ethers) |

| ~750, 700 | C-H bend (aromatic) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 258 | [M]⁺ (Molecular ion) |

| 241 | [M - OH]⁺ |

| 213 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (benzyl cation, base peak) |

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or the mechanism of action of this compound. Research in this area is required to elucidate its potential pharmacological effects.

Given the absence of data on its interaction with any known biological pathways, a signaling pathway diagram cannot be provided at this time. Future studies may explore its potential as an inhibitor or modulator of enzymes or receptors, based on its structural features.

Conclusion

This compound is a compound of synthetic interest with a structure that suggests potential for further chemical modification and biological evaluation. This guide provides a foundational understanding of its structure, a reliable synthetic protocol based on the Williamson ether synthesis, and predicted spectroscopic data to aid in its identification and characterization. It is imperative that future research focuses on the experimental validation of these properties and explores the potential biological activities of this molecule to unlock its full potential in scientific and pharmaceutical applications.

References

- 1. 2-Hydroxy-4-methoxybenzoic acid 99 2237-36-7 [sigmaaldrich.com]

- 2. 2-Hydroxy-4-methoxybenzoic acid, 98% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. Benzyl Bromide | CAS 100-39-0 | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. Potassium carbonate - Wikipedia [en.wikipedia.org]

- 7. Home | Solstice Advanced Materials [solstice.com]

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(Benzyloxy)-4-methoxybenzoic acid, a valuable building block in organic synthesis and drug discovery. The document details the most common synthetic route, including a step-by-step experimental protocol, and presents relevant chemical data in a clear and accessible format.

Introduction

This compound is a substituted aromatic carboxylic acid featuring a benzyl ether and a methoxy group. This substitution pattern makes it a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of the benzyl protecting group on the phenolic hydroxyl allows for selective reactions at other positions of the aromatic ring or the carboxylic acid function. This guide focuses on the most practical and widely applicable method for its preparation: the Williamson ether synthesis.

Primary Synthesis Pathway: Williamson Ether Synthesis

The most direct and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with a benzyl halide in the presence of a base.

Reaction Scheme

The overall transformation involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzoic acid by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction, displacing the halide and forming the desired benzyl ether.

In-depth Technical Guide: 2-(Benzyloxy)-4-methoxybenzoic Acid

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

2-(Benzyloxy)-4-methoxybenzoic acid, a substituted aromatic carboxylic acid, holds significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structural features, combining a benzoic acid moiety with benzyloxy and methoxy groups, make it a versatile intermediate for the synthesis of more complex molecules and a potential scaffold for the development of novel therapeutic agents. This technical guide provides a detailed overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

A precise CAS Number for this compound could not be definitively identified from available public resources, which may suggest its novelty or limited commercial availability. For the purpose of this guide, we will refer to its structural isomer, 2-((4-methoxybenzyloxy)methyl)benzoic acid, for which a CAS number is available. It is crucial to note that while structurally related, the properties of these two compounds will differ.

Table 1: Physicochemical Data of 2-((4-methoxybenzyloxy)methyl)benzoic acid

| Property | Value | Source |

| CAS Number | 1154955-09-5 | LookChem[1] |

| Molecular Formula | C₁₆H₁₆O₄ | LookChem[1] |

| Molecular Weight | 272.30 g/mol | LookChem[1] |

Note: The data presented above is for 2-((4-methoxybenzyloxy)methyl)benzoic acid and should be used as a reference point with caution, as it is not the identical compound requested.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be approached through several established organic chemistry reactions. A general synthetic strategy would involve the protection of a hydroxyl group as a benzyl ether and subsequent modification of other functional groups on the aromatic ring.

General Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis of a substituted benzoic acid like the target compound.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Benzylation of a Phenolic Hydroxyl Group

This protocol provides a generalized method for the benzylation of a hydroxyl group on a substituted benzoic acid, a key step in the synthesis of the target molecule.

Materials:

-

Substituted 2-hydroxybenzoic acid (e.g., 2-hydroxy-4-methoxybenzoic acid)

-

Benzyl bromide or benzyl chloride

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, dimethylformamide (DMF))

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the substituted 2-hydroxybenzoic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base portion-wise to the solution at room temperature.

-

Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the phenoxide.

-

Add the benzyl halide dropwise to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired 2-(benzyloxy)-substituted benzoic acid.

Potential Applications in Drug Discovery

Substituted benzoic acid derivatives are prevalent in a wide range of pharmaceuticals. The structural motifs present in this compound suggest its potential as a building block in the synthesis of compounds with various biological activities.

Logical Relationship in Drug Discovery:

The following diagram outlines the logical progression from a core chemical structure to a potential drug candidate.

Caption: Logical progression from a core chemical scaffold to a drug candidate.

Due to the absence of specific biological data for this compound, any discussion of its involvement in signaling pathways would be speculative. However, related methoxybenzoic acid derivatives have been explored for their anti-inflammatory and analgesic properties.

Conclusion

References

physical and chemical properties of 2-(Benzyloxy)-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of 2-(Benzyloxy)-4-methoxybenzoic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and contextual scientific information.

Chemical Identity and Properties

This compound, also known as 2-(phenylmethoxy)-4-methoxybenzoic acid, is a derivative of salicylic acid. It is characterized by a benzoic acid backbone with a benzyloxy group at the 2-position and a methoxy group at the 4-position. While specific experimental data for this compound is not widely available in public literature, its properties can be reliably inferred from its precursor, 2-hydroxy-4-methoxybenzoic acid, and other related benzoic acid derivatives.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2-Hydroxy-4-methoxybenzoic Acid | 4-Methoxybenzoic Acid |

| Molecular Formula | C₁₅H₁₄O₄ | C₈H₈O₄ | C₈H₈O₃ |

| Molecular Weight | 258.27 g/mol | 168.15 g/mol | 152.15 g/mol |

| CAS Number | Not readily available | 2237-36-7 | 100-09-4 |

| Appearance | White to off-white solid | White crystalline powder | White crystalline solid |

| Melting Point | Not determined | 158-159 °C | 182-185 °C |

| Boiling Point | Not determined | Not available | 275 °C |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Low solubility in water. | Soluble in organic solvents. | Soluble in alcohol, ether, and ethyl acetate. Sparingly soluble in water (0.3 g/L at 20°C).[1][2][3] |

| pKa | Not determined | Not available | 4.47 |

Synthesis and Experimental Protocols

The synthesis of this compound is most practically achieved through the benzylation of its precursor, 2-hydroxy-4-methoxybenzoic acid. This reaction involves the protection of the carboxylic acid group, followed by the etherification of the hydroxyl group with a benzyl halide, and subsequent deprotection of the carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2-hydroxy-4-methoxybenzoic acid.

Materials:

-

2-hydroxy-4-methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Methanol (MeOH), anhydrous

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Esterification of the Carboxylic Acid:

-

To a solution of 2-hydroxy-4-methoxybenzoic acid in anhydrous methanol, add thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Remove the solvent under reduced pressure. The resulting crude methyl 2-hydroxy-4-methoxybenzoate can be purified by column chromatography or used directly in the next step.

-

-

Benzylation of the Hydroxyl Group:

-

Dissolve the methyl 2-hydroxy-4-methoxybenzoate in anhydrous DMF.

-

Add sodium hydride (or potassium carbonate) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add benzyl bromide (or benzyl chloride) dropwise and allow the reaction to warm to room temperature.

-

Stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude methyl 2-(benzyloxy)-4-methoxybenzoate. Purify by column chromatography if necessary.

-

-

Hydrolysis of the Ester:

-

Dissolve the methyl 2-(benzyloxy)-4-methoxybenzoate in a mixture of THF and water.

-

Add lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.

-

Synthesis workflow for this compound.

Spectral Data (Predicted)

¹H NMR (Predicted):

-

δ 10.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.2-7.5 ppm (m, 5H): Phenyl protons of the benzyl group.

-

δ 7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the carboxyl group.

-

δ 6.5-6.7 ppm (m, 2H): Aromatic protons on the benzoic acid ring.

-

δ 5.1-5.3 ppm (s, 2H): Methylene protons of the benzyl group (-OCH₂Ph).

-

δ 3.8-3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).

¹³C NMR (Predicted):

-

δ ~165-170 ppm: Carboxylic acid carbon (-COOH).

-

δ ~160-165 ppm: Aromatic carbon attached to the methoxy group.

-

δ ~155-160 ppm: Aromatic carbon attached to the benzyloxy group.

-

δ ~135-137 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ ~127-130 ppm: Aromatic carbons of the benzyl group.

-

δ ~100-110 ppm: Aromatic carbons on the benzoic acid ring.

-

δ ~70-75 ppm: Methylene carbon of the benzyl group (-OCH₂Ph).

-

δ ~55-56 ppm: Methoxy carbon (-OCH₃).

IR Spectroscopy (Predicted):

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~3030 cm⁻¹: Aromatic C-H stretch.

-

~2950, 2850 cm⁻¹: Aliphatic C-H stretch of the methoxy and methylene groups.

-

~1680-1700 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1600, 1450 cm⁻¹: Aromatic C=C stretches.

-

~1250, 1030 cm⁻¹: C-O stretches of the ether and methoxy groups.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, research on related benzoic acid derivatives suggests potential roles in modulating cellular processes, particularly the proteostasis network.[4] The proteostasis network is a complex system of pathways that regulate protein synthesis, folding, trafficking, and degradation, ensuring cellular health.[4]

Studies have shown that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), the two major protein degradation systems in the cell.[4] This modulation of proteostasis suggests that compounds like this compound could be investigated as potential therapeutic agents for age-related diseases and other conditions characterized by protein misfolding and aggregation.[4]

The precursor, 2-hydroxy-4-methoxybenzoic acid, has been shown to exhibit anti-inflammatory and antioxidant properties and can attenuate hepatotoxicity. It has also demonstrated anticancer effects by inducing apoptosis and autophagy in melanoma cells through the phosphorylation of ERK, p38, and JNK.

Modulation of the proteostasis network by benzoic acid derivatives.

Conclusion

This compound is a compound of interest for researchers in medicinal chemistry and drug development. While direct experimental data is limited, its properties and synthesis can be reliably predicted. The biological activities of its precursor and related compounds, particularly in the modulation of the proteostasis network, highlight its potential for further investigation as a therapeutic agent. This guide provides a foundational resource to support such research endeavors.

References

- 1. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phcog.com [phcog.com]

In-depth Technical Guide: The Physicochemical Properties of Methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry regarding the molecular weight and properties of 2-(Benzyloxy)-4-methoxybenzoic acid. Despite a comprehensive search of chemical databases and scientific literature, no direct information was found for this specific compound. This suggests that "this compound" may be a novel or not widely reported molecule.

This document instead provides a detailed overview of structurally similar and commercially available methoxybenzoic acid derivatives. By presenting the physicochemical data, and where available, experimental protocols for these related compounds, we aim to provide a valuable resource for researchers in the field of medicinal chemistry and drug development. The guide includes a comparative analysis of these analogs to offer insights into how structural modifications influence their properties.

Comparative Analysis of Methoxybenzoic Acid Derivatives

While data for this compound remains elusive, several structurally related compounds are well-characterized. The following table summarizes the key quantitative data for these analogs, facilitating a comparative understanding of their properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 2-(4-Methoxybenzoyl)benzoic acid | C15H12O4 | 256.25[1] | 1151-15-1[1] | Features a benzoyl group instead of a benzyloxy group at the 2-position. |

| 2-((4-methoxybenzyloxy)methyl)benzoic acid | C16H16O4 | 272.301[2] | 1154955-09-5[2] | Contains a methoxybenzyloxy methyl group at the 2-position. |

| 2-Hydroxy-4-methoxybenzoic acid | C8H8O4 | 168.15 | 2237-36-7 | Has a hydroxyl group instead of a benzyloxy group at the 2-position. |

| 4-Methoxy-2-methylbenzoic acid | C9H10O3 | 166.18[3] | 6245-57-4[3] | Contains a methyl group instead of a benzyloxy group at the 2-position. |

| 2-Amino-4,5-dimethoxybenzoic acid | C9H11NO4 | 197.19 | 5653-40-7 | An example of a related compound with different substitutions. |

| 4-Methoxybenzoic acid (p-Anisic acid) | C8H8O3 | 152.1473[4] | 100-09-4[4] | The parent compound without substitution at the 2-position. |

| 2-(4-Methoxybenzamido)benzoic acid | Not specified | 271.272[5] | 34425-86-0[5] | Features a benzamido group at the 2-position. |

Structural Relationships of Methoxybenzoic Acid Analogs

To visually represent the structural differences between the requested compound and the identified analogs, the following logical relationship diagram is provided.

Experimental Protocols and Biological Context

As no experimental data was found for "this compound," this section provides information on the synthesis and biological relevance of its close analogs, which may serve as a reference for future research.

Synthesis of Methoxybenzoic Acid Derivatives

The synthesis of various methoxybenzoic acid derivatives often involves multi-step reactions. For instance, the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid , an important intermediate for the antipsychotic drug Amisulpride, can be achieved through a two-step process starting from 2-methoxy-4-acetaminomethyl benzoate[6]. The process involves reacting it with chlorosulfonic acid, followed by reaction with sodium sulfite and diethyl sulfate[6].

Another example is the preparation of methoxybenzoic acid itself, which can be synthesized via a nucleophilic substitution reaction of a suitable precursor with sodium methylate in methanol, followed by hydrolysis[7].

Biological Activities of Related Compounds

Several methoxybenzoic acid derivatives have been investigated for their biological activities. For example, 4-Methoxy-2-methylbenzoic acid is utilized in the synthesis of anti-inflammatory and analgesic agents[3]. Additionally, some derivatives are explored for their potential in polymer chemistry to enhance properties like thermal stability[3].

The synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid has been reported as an intermediate in the preparation of the cardiotonic drugs Sulmazole and Isomazole.

Conclusion

While the requested information on "this compound" is not available in the public domain, this guide provides a comprehensive overview of its closest structural analogs. The data presented here on molecular weights, and the brief on synthetic and biological contexts of these related compounds, offer a valuable starting point for researchers. It is recommended that any future work on this compound would likely require de novo synthesis and characterization. We hope this compiled information serves as a useful resource for your research and development endeavors.

References

- 1. 2-(4-METHOXY-BENZOYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. 2-((4-methoxybenzyloxy)methyl)benzoic acid|lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Benzoic acid, 4-methoxy- [webbook.nist.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 7. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Benzyloxy)-4-methoxybenzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-methoxybenzoic acid, a synthetic organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct research on this specific molecule, this guide extrapolates from established chemical principles and data on structurally related compounds to provide a robust resource for researchers. The guide covers a proposed synthetic route, detailed experimental protocols, and a summary of the biological activities of relevant derivatives.

Core Compound Profile: this compound

This compound is an aromatic carboxylic acid featuring a benzoic acid core substituted with a methoxy group at the 4-position and a benzyloxy group at the 2-position. This substitution pattern is anticipated to confer specific physicochemical properties that are of interest in drug design and synthesis, potentially influencing factors such as solubility, lipophilicity, and receptor-binding interactions.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| Appearance | White to off-white crystalline solid (predicted) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water (predicted) |

| Melting Point | Not experimentally determined |

| Boiling Point | Not experimentally determined |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[1][2] In this case, the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzoic acid is deprotonated to form a phenoxide, which then acts as a nucleophile to displace the halide from benzyl chloride.

The synthesis can be visualized as a two-step process starting from commercially available 2-hydroxy-4-methoxybenzoic acid. The first step is the deprotonation of the phenolic hydroxyl group, followed by the nucleophilic attack on benzyl chloride.

Caption: Synthetic workflow for this compound.

This protocol is a standard procedure adapted for the synthesis of the title compound.

Materials:

-

2-hydroxy-4-methoxybenzoic acid

-

Anhydrous potassium carbonate (K₂CO₃)

-

Benzyl chloride

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-hydroxy-4-methoxybenzoic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 2-3 with 1 M HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR: Expected signals would include aromatic protons from both the benzoic acid and benzyl moieties, a singlet for the methoxy group protons, and a singlet for the benzylic methylene protons.

-

¹³C NMR: Will show characteristic peaks for the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, and the benzylic carbon.

-

FT-IR: Will exhibit characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carboxylic acid, C-O-C stretching of the ether and methoxy groups, and aromatic C-H stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (258.27 g/mol ) should be observed.

Biological Activities of Related Benzoic Acid Derivatives

Various substituted benzoic acid derivatives have been evaluated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a common measure of antibacterial efficacy.

Table 2: Antibacterial Activity of Benzoic Acid Derivatives against E. coli [3]

| Compound | Substituent(s) | MIC (mg/mL) |

| Benzoic acid | None | 1 |

| 2-Hydroxybenzoic acid | 2-OH | 1 |

| 3,4-Dihydroxybenzoic acid | 3,4-diOH | 1 |

| 4-Hydroxybenzoic acid | 4-OH | >1 |

| 3,4,5-Trihydroxybenzoic acid | 3,4,5-triOH | >1 |

Note: Lower MIC values indicate greater antibacterial activity.

Pyrazoline derivatives containing benzyloxy and methoxy moieties have also shown antibacterial activity against various strains.[4]

Table 3: Antibacterial Activity of Pyrazoline Derivatives (MIC in µg/mL) [4]

| Compound | S. aureus | P. aeruginosa | B. subtilis | E. faecalis |

| 22 | 64 | 64 | 64 | 32 |

| 24 | - | - | - | 32 |

| 19 | - | 64 | - | - |

Compound 22: (5-(4-(benzyloxy)phenyl)-3-(5-chloro-2-hydroxyphenyl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone Compound 24: (5-(4-bromophenyl)-3-(2-hydroxy-4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)(pyridin-4-yl)methanone

The cytotoxic effects of benzoic acid derivatives against various cancer cell lines are often quantified by the half-maximal inhibitory concentration (IC₅₀).

Table 4: Antiproliferative Activity of Benzimidazole Derivatives (IC₅₀ in µg/mL) [5]

| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) |

| Benzimidazole 1 | 31.21 ± 4.49 | 28.54 ± 2.91 |

| Benzimidazole 2 | 29.29 ± 6.39 | 16.18 ± 3.85 |

| Benzimidazole 4 | 8.86 ± 1.10 | 24.08 ± 0.31 |

Note: Lower IC₅₀ values indicate greater antiproliferative activity.

Benzopyranone derivatives have also been investigated for their antiproliferative activity.[6]

Table 5: Antiproliferative Activity of Benzopyranone Derivatives (IC₅₀ in µM) [6]

| Compound | MCF-7 (ER+) | MDA-MB-231 (ER-) | Ishikawa (Endometrial) |

| Compound 9 | - | 13.9 | - |

| Compound 10 | - | 12.3 | 18.2 |

| Compound 12 | - | 17.0 | - |

| Compound 13 | - | 12.4 | 15.6 |

| Tamoxifen | - | 18.7 | 32.9 |

| 4-Hydroxytamoxifen | - | 7.8 | 8.3 |

| Raloxifene | - | 32.8 | 26.1 |

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, derivatives of this compound could potentially interact with various biological targets and signaling pathways. For instance, some benzoic acid derivatives have been shown to modulate the proteostasis network by affecting the ubiquitin-proteasome and autophagy-lysosome pathways. Additionally, antiproliferative effects could be mediated through interactions with key enzymes or receptors involved in cell cycle regulation and apoptosis. Further research is required to elucidate the specific mechanisms of action for this class of compounds.

Conclusion and Future Directions

This compound represents a scaffold with significant potential for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. The biological activity data of related derivatives suggest that this compound series may exhibit promising antibacterial and antiproliferative activities. Future research should focus on the synthesis and biological evaluation of a library of derivatives of this compound to establish structure-activity relationships and identify lead compounds for further development. Mechanistic studies will also be crucial to understand their mode of action at the molecular level.

Caption: A logical workflow for future research on this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. turkjps.org [turkjps.org]

- 5. journal.waocp.org [journal.waocp.org]

- 6. In vitro Antiproliferative Activity of Benzopyranone Derivatives in Comparison with Standard Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Review of 2-Hydroxy-4-methoxybenzoic Acid: A Promising Natural Compound for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-methoxybenzoic acid (HMBA), a phenolic compound isolated from the medicinal plant Hemidesmus indicus and other natural sources, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive literature review of HMBA, summarizing its chemical properties, synthesis, and multifaceted pharmacological effects, including anti-diabetic, hypolipidemic, hepatoprotective, anti-inflammatory, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Properties and Characterization

2-Hydroxy-4-methoxybenzoic acid, also known as 4-methoxysalicylic acid, is a derivative of benzoic acid with the chemical formula C₈H₈O₄ and a molecular weight of 168.15 g/mol .

Table 1: Physicochemical Properties of 2-Hydroxy-4-methoxybenzoic Acid

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₄ | |

| Molecular Weight | 168.15 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 158-159 °C | |

| CAS Number | 2237-36-7 |

Spectroscopic Data:

-

¹H NMR: Expected signals would include aromatic protons on the benzene ring, a methoxy group singlet, and exchangeable protons for the hydroxyl and carboxylic acid groups.

-

¹³C NMR: Expected signals would correspond to the eight carbon atoms, including the carboxyl carbon, aromatic carbons, and the methoxy carbon.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretching of the hydroxyl and carboxylic acid groups, C=O stretching of the carboxylic acid, and C-O stretching of the ether and phenol groups.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 168, corresponding to the molecular weight of the compound.

Synthesis of 2-Hydroxy-4-methoxybenzoic Acid

While a specific, detailed, step-by-step protocol for the laboratory synthesis of 2-hydroxy-4-methoxybenzoic acid is not extensively detailed in the reviewed literature, a general synthetic approach can be extrapolated from the synthesis of related compounds, such as 2-hydroxy-4-methoxybenzaldehyde and other methoxybenzoic acid derivatives. A common method involves the methylation of a dihydroxybenzoic acid precursor.

General Experimental Protocol for Synthesis (Hypothetical)

A plausible synthetic route could involve the selective methylation of 2,4-dihydroxybenzoic acid.

Materials:

-

2,4-dihydroxybenzoic acid

-

Dimethyl sulfate (DMS) or methyl iodide

-

A suitable base (e.g., potassium carbonate, sodium hydroxide)

-

An appropriate solvent (e.g., acetone, DMF)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve 2,4-dihydroxybenzoic acid in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir.

-

Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise to the reaction mixture at a controlled temperature.

-

Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, quench the reaction mixture and remove the solvent under reduced pressure.

-

Acidify the aqueous residue with hydrochloric acid to precipitate the product.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 2-hydroxy-4-methoxybenzoic acid.

Note: This is a generalized protocol and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time.

Biological Activities and Mechanism of Action

2-Hydroxy-4-methoxybenzoic acid has demonstrated a wide array of biological activities, positioning it as a promising candidate for the development of new therapeutic agents.

Anti-diabetic and Hypolipidemic Effects

Studies have shown that HMBA possesses significant anti-diabetic and hypolipidemic properties. In a study using streptozotocin-induced diabetic rats, oral administration of HMBA at a dose of 500μg/kg body weight led to a normalization of plasma glucose, insulin, and glycosylated hemoglobin levels.[1] Furthermore, the compound was effective in reducing elevated levels of total cholesterol, triglycerides, and LDL-cholesterol, suggesting its potential in managing diabetes and associated dyslipidemia.[1] Another study on ethanol-induced hyperlipidemia in rats demonstrated that a daily dose of 200 µg/kg of HMBA significantly decreased plasma and hepatic levels of cholesterol, triglycerides, and free fatty acids.[2]

Table 2: Summary of Anti-diabetic and Hypolipidemic Activities of 2-Hydroxy-4-methoxybenzoic Acid

| Activity | Experimental Model | Dose | Key Findings | Reference |

| Anti-diabetic | Streptozotocin-induced diabetic rats | 500μg/kg body weight (oral) | Normalized plasma glucose, insulin, and glycosylated hemoglobin. | [1] |

| Hypolipidemic | Streptozotocin-induced diabetic rats | 500μg/kg body weight (oral) | Reduced total cholesterol, triglycerides, and LDL-cholesterol. | [1] |

| Hypolipidemic | Ethanol-induced hyperlipidemic rats | 200 µg/kg per day (intragastric) | Decreased plasma and hepatic cholesterol, triglycerides, and free fatty acids. | [2] |

Hepatoprotective, Anti-inflammatory, and Antioxidant Activities

HMBA has shown potent hepatoprotective effects against toxin-induced liver injury. In a study investigating carbon tetrachloride (CCl₄)-induced hepatotoxicity in rats, HMBA administration was found to protect the liver by reducing oxidative stress and inflammation.[3] The mechanism of this protection involves the modulation of key enzymes and inflammatory cytokines. Specifically, HMBA administration led to a decrease in the activity of heme oxygenase (HO-1) and an increase in the activity of myeloperoxidase (MPO).[3] Furthermore, it helped in the restoration of normal levels of inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-10 (IL-10), and Interleukin-6 (IL-6).[3] This indicates that the anti-inflammatory action of HMBA is a crucial component of its hepatoprotective effect.

The antioxidant properties of HMBA are also believed to contribute significantly to its therapeutic potential. While specific IC50 values for the antioxidant activity of HMBA were not found in the reviewed literature, its ability to mitigate oxidative stress is a recurring theme in the studies of its biological effects.

Signaling Pathway in Inflammation

The anti-inflammatory effects of 2-hydroxy-4-methoxybenzoic acid appear to be mediated, at least in part, through the regulation of inflammatory cytokine production. The modulation of TNF-α and IL-6 suggests an interaction with key inflammatory signaling pathways. A simplified representation of a potential mechanism is depicted below.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 2-hydroxy-4-methoxybenzoic acid are crucial for the reproducibility of research findings. Below are summaries of methodologies described in the literature.

In Vivo Hepatoprotective Activity Assay

Objective: To evaluate the hepatoprotective effect of HMBA against CCl₄-induced liver damage in rats.[3]

Animal Model: Male Wistar rats.

Procedure:

-

Induction of Hepatotoxicity: Administer carbon tetrachloride (CCl₄) to induce liver injury.

-

Treatment: Treat a group of CCl₄-administered rats with HMBA at a specified dose. Include a control group receiving CCl₄ only and a normal control group.

-

Biochemical Analysis: After the treatment period, collect blood samples and liver tissues. Analyze serum for levels of liver function enzymes (e.g., ALT, AST), and measure markers of oxidative stress (e.g., lipid peroxidation, glutathione levels) in liver homogenates.

-

Cytokine Analysis: Measure the levels of inflammatory cytokines (TNF-α, IL-1β, IL-10, IL-6) in serum or liver tissue using ELISA kits.

-

Enzyme Activity Assays: Determine the activity of heme oxygenase (HO-1) and myeloperoxidase (MPO) in liver homogenates using appropriate assay kits.

-

Histopathological Examination: Process liver tissues for histological analysis to observe the extent of liver damage and the protective effect of HMBA.

In Vivo Anti-diabetic and Hypolipidemic Activity Assay

Objective: To assess the anti-diabetic and hypolipidemic effects of HMBA in a streptozotocin-induced diabetic rat model.[1]

Animal Model: Male Wistar rats.

Procedure:

-

Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of streptozotocin.

-

Treatment: Administer HMBA orally at a dose of 500μg/kg body weight to diabetic rats for a specified period. Include a diabetic control group and a normal control group.

-

Blood Glucose and Insulin Measurement: Monitor fasting blood glucose levels at regular intervals. At the end of the study, measure plasma insulin levels.

-

Glycosylated Hemoglobin and Liver Glycogen Analysis: Determine the levels of glycosylated hemoglobin in blood and glycogen content in the liver.

-

Lipid Profile Analysis: Analyze serum for total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol levels.

Conclusion

2-Hydroxy-4-methoxybenzoic acid is a natural compound with a remarkable spectrum of biological activities that hold significant promise for therapeutic applications. Its demonstrated anti-diabetic, hypolipidemic, hepatoprotective, anti-inflammatory, and antioxidant effects make it a compelling subject for further research and development. The elucidation of its mechanisms of action, particularly its ability to modulate inflammatory pathways, provides a solid foundation for its potential use in the treatment of various chronic diseases. This technical guide consolidates the current knowledge on HMBA, offering a valuable starting point for scientists and researchers aiming to explore the full therapeutic potential of this intriguing natural product. Further studies are warranted to establish detailed dose-response relationships, conduct comprehensive pharmacokinetic and toxicological profiling, and elucidate the precise molecular targets and signaling pathways involved in its diverse pharmacological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of 2-hydroxy 4-methoxy benzoic acid on an experimental model of hyperlipidaemia, induced by chronic ethanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Benzyloxy Group in 2-(Benzyloxy)-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the benzyloxy group in the chemical properties, reactivity, and potential applications of 2-(Benzyloxy)-4-methoxybenzoic acid. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from established principles of organic chemistry and data from closely related compounds to offer a detailed theoretical and practical overview. The benzyloxy group primarily functions as a protecting group for the phenolic hydroxyl, enabling selective reactions at other positions of the molecule. Its electronic and steric effects significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. This guide will delve into the synthesis, spectroscopic characterization, reactivity, and potential biological significance of this compound, providing a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a substituted aromatic carboxylic acid featuring a benzyloxy group at the ortho position and a methoxy group at the para position relative to the carboxyl group. The interplay of these functional groups dictates the molecule's overall chemical behavior. The benzyloxy group, in particular, plays a multifaceted role, acting as a sterically bulky and electronically influential substituent, and most importantly, as a versatile protecting group for the phenolic hydroxyl. Understanding the nuances of the benzyloxy group's function is critical for the strategic design of synthetic routes and the development of novel molecules with potential therapeutic applications.

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2-hydroxy-4-methoxybenzoic acid. The synthesis involves the protection of the phenolic hydroxyl group as a benzyl ether.

Experimental Protocol: Benzylation of 2-hydroxy-4-methoxybenzoic Acid

Materials:

-

2-hydroxy-4-methoxybenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-hydroxy-4-methoxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical Properties and Spectroscopic Analysis

The introduction of the benzyloxy group significantly alters the physicochemical properties of the parent molecule, increasing its lipophilicity and molecular weight.

Acidity

The acidity of the carboxylic acid is influenced by the electronic effects of the substituents. The methoxy group at the para position is an electron-donating group through resonance, which tends to decrease acidity. The benzyloxy group at the ortho position has both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). However, due to the "ortho effect," steric hindrance between the bulky benzyloxy group and the carboxylic acid group can force the carboxyl group out of the plane of the aromatic ring. This disruption of coplanarity reduces the resonance stabilization of the carboxylate anion with the ring, which can lead to an increase in acidity compared to the para-substituted analogue. The pKa of this compound is expected to be slightly lower than that of 4-methoxybenzoic acid (pKa ≈ 4.5).

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 4-Methoxybenzoic Acid | 4.47 |

| 2-Methoxybenzoic Acid | 4.09 |

| This compound (Predicted) | ~4.0-4.2 |

Table 1: Comparison of pKa values of substituted benzoic acids.

Spectroscopic Data (Predicted)

Based on data from structurally similar compounds, the following spectroscopic characteristics for this compound can be predicted:

¹H NMR:

-

Carboxylic acid proton (-COOH): A broad singlet around δ 10-13 ppm.

-

Aromatic protons (benzoic acid ring): Three protons exhibiting complex splitting patterns in the aromatic region (δ 6.5-8.0 ppm).

-

Aromatic protons (benzyl ring): Five protons, likely appearing as a multiplet around δ 7.2-7.5 ppm.

-

Methylene protons (-O-CH₂-Ph): A singlet around δ 5.0-5.2 ppm.

-

Methoxy protons (-OCH₃): A singlet around δ 3.8-3.9 ppm.

¹³C NMR:

-

Carbonyl carbon (-COOH): δ 165-175 ppm.

-

Aromatic carbons: Multiple signals in the range of δ 110-160 ppm.

-

Methylene carbon (-O-CH₂-Ph): δ ~70 ppm.

-

Methoxy carbon (-OCH₃): δ ~55 ppm.

IR Spectroscopy:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1680-1700 cm⁻¹.

-

C-O stretch (ether): Strong absorptions in the 1250-1000 cm⁻¹ region.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

Reactivity and the Role of the Benzyloxy Group

The Benzyloxy Group as a Protecting Group

The primary role of the benzyloxy group in this compound is to protect the phenolic hydroxyl group. This protection is crucial for preventing unwanted side reactions of the hydroxyl group during transformations involving the carboxylic acid or the aromatic ring. The benzyl ether linkage is stable under a wide range of reaction conditions, including acidic and basic media, making it a robust protecting group.

Deprotection of the Benzyloxy Group

The removal of the benzyl protecting group is typically achieved through catalytic hydrogenation, a mild and efficient method.

Experimental Protocol: Debenzylation by Catalytic Hydrogenation

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound in methanol or ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product, 2-hydroxy-4-methoxybenzoic acid.

starting materials for 2-(Benzyloxy)-4-methoxybenzoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic routes for preparing 2-(benzyloxy)-4-methoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in two primary stages: the preparation of the key intermediate, 2-hydroxy-4-methoxybenzoic acid, followed by its O-benzylation to yield the final product. Detailed experimental protocols, quantitative data, and a relevant signaling pathway are included to support research and development efforts.

Synthesis of 2-hydroxy-4-methoxybenzoic acid

The most common and practical starting material for the synthesis of 2-hydroxy-4-methoxybenzoic acid (also known as 4-methoxysalicylic acid) is 2,4-dihydroxybenzoic acid. The synthesis involves the selective methylation of the hydroxyl group at the 4-position. This selectivity is crucial and can be achieved by carefully controlling the reaction conditions.

Experimental Protocol: Selective 4-O-methylation of 2,4-Dihydroxybenzoic Acid

This protocol is based on established methods for the selective methylation of phenolic compounds.

Materials:

-

2,4-Dihydroxybenzoic acid

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Methanol or Acetone (solvent)

-

Hydrochloric acid (HCl) for acidification

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydroxybenzoic acid in an appropriate solvent such as methanol or acetone.

-

Basification: Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, to the solution. The hydroxyl group at the 4-position is more acidic and will be preferentially deprotonated.

-

Methylation: Slowly add one equivalent of dimethyl sulfate to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product. The crude 2-hydroxy-4-methoxybenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Methylation Reactions

The following table summarizes representative yields for methylation reactions of phenolic acids, which can be indicative of the expected outcome for the synthesis of 2-hydroxy-4-methoxybenzoic acid.

| Starting Material | Methylating Agent | Base | Solvent | Yield (%) |

| p-Hydroxybenzoic Acid | Dimethyl Sulfate | NaOH | Water | >90 |

| 2,4-Dihydroxybenzaldehyde | Dimethyl Sulfate | K₂CO₃ | Acetone | 86.3[1] |

Synthesis of this compound

The final step in the synthesis is the O-benzylation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzoic acid. This is typically achieved through a Williamson ether synthesis using benzyl bromide in the presence of a base.

Experimental Protocol: O-Benzylation of 2-hydroxy-4-methoxybenzoic acid

Materials:

-

2-hydroxy-4-methoxybenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetone (solvent)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a solution of 2-hydroxy-4-methoxybenzoic acid in dry DMF or acetone in a round-bottom flask, add an excess of anhydrous potassium carbonate.

-

Addition of Benzyl Bromide: Add a stoichiometric equivalent of benzyl bromide to the suspension.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Benzylation Reactions

The table below presents typical yields for the benzylation of similar phenolic compounds.

| Starting Material | Benzylating Agent | Base | Solvent | Yield (%) |

| Acetovanillone | Benzyl bromide | K₂CO₃ | Not specified | 96[2] |

| 4-Hydroxybenzaldehyde | 4-Nitrobenzyl bromide | K₂CO₃ | DMF | 74[3] |

Synthetic Workflow

The overall synthetic pathway from 2,4-dihydroxybenzoic acid to this compound is depicted in the following workflow diagram.

References

Navigating the Chemical Landscape: A Technical Guide to the Safe Handling of 2-(Benzyloxy)-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 2-(Benzyloxy)-4-methoxybenzoic acid. Due to the limited availability of specific safety data for this compound, this guide leverages information from its close structural isomer, 3-(Benzyloxy)-4-methoxybenzoic acid (CAS No. 58452-00-9), to provide a robust framework for safe laboratory practices. Researchers should handle this compound with the care required for a potentially hazardous substance, adopting the precautionary measures outlined herein.

Section 1: Hazard Identification and Classification

Based on data from its structural isomer, this compound should be treated as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its potential hazards.

Table 1: GHS Hazard Classification [1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictograms:

Caption: GHS Exclamation Mark Pictogram.

Section 2: Precautionary Measures and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following precautionary statements and PPE recommendations are critical for minimizing exposure risk.

Table 2: Precautionary Statements [1]

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash hands thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container in accordance with local regulations. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Wear appropriate protective clothing to prevent skin exposure.[1][2]

-

Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Caption: General workflow for PPE selection and use.

Section 3: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 3: First Aid Measures [1]

| Exposure Route | First Aid Instructions |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[1] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Section 4: Handling and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.[2] Store locked up.[1]

Section 5: Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Section 6: Experimental Protocols

Currently, there are no publicly available, detailed experimental protocols for the toxicological assessment of this compound. Researchers planning to conduct such studies should develop protocols based on established OECD or EPA guidelines for similar chemical entities. A general workflow for in-vitro cytotoxicity testing is provided below.

Caption: General workflow for in-vitro cytotoxicity assay.

Section 7: Toxicological Information

There is no specific toxicological data available for this compound. The toxicological properties have not been fully investigated.[2] Based on the GHS classification of its isomer, it is presumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]

Section 8: Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[2]

Disclaimer: This guide is intended for informational purposes only and is based on the best available data for a structural isomer. It is not a substitute for a formal safety data sheet (SDS) for this compound. All laboratory personnel should be trained in proper chemical handling procedures and should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Solubility Profile of 2-(Benzyloxy)-4-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Benzyloxy)-4-methoxybenzoic acid. Due to the absence of specific experimental solubility data for this compound in publicly available literature, this document offers a detailed predictive analysis based on its structural features and available data for analogous compounds. Furthermore, it supplies a robust experimental protocol for researchers to determine precise solubility values.

Introduction to this compound

This compound is a carboxylic acid derivative characterized by a benzoic acid core substituted with a methoxy group at the 4-position and a benzyloxy group at the 2-position. Its chemical structure incorporates both polar and non-polar moieties, which dictates its solubility behavior in various solvents. The key functional groups influencing solubility are:

-

Carboxylic Acid (-COOH): A polar group capable of acting as a hydrogen bond donor and acceptor. This group generally confers solubility in polar, protic solvents and allows for salt formation in basic solutions, significantly increasing aqueous solubility.

-

Methoxy Group (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.

-

Benzyloxy Group (-OCH₂C₆H₅): A large, bulky, and predominantly non-polar group. The presence of the benzyl ring significantly increases the lipophilicity of the molecule.

The interplay between the polar carboxylic acid and methoxy groups and the large non-polar benzyloxy group will determine the compound's solubility profile. The principle of "like dissolves like" suggests that the compound will exhibit varied solubility across the solvent spectrum.

Solubility Data of an Analogous Compound: 4-Methoxybenzoic Acid

To provide a quantitative reference point, the experimental solubility of the structurally related compound, 4-methoxybenzoic acid (which lacks the benzyloxy group), is presented below. These data were obtained from recent scientific literature and demonstrate the solubility in a wide range of solvents at various temperatures.

Table 1: Experimental Solubility of 4-Methoxybenzoic Acid (Mole Fraction, 10²x)

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Dichloromethane | Acetonitrile | Toluene | Cyclohexane | Water |

| 283.15 | 3.21 | 1.95 | 38.54 | 30.11 | 30.98 | 41.87 | 10.99 | 0.04 | 0.03 |

| 298.15 | 5.53 | 3.08 | 45.01 | 36.09 | 37.02 | 48.20 | 15.22 | 0.06 | 0.05 |

| 313.15 | 8.99 | 4.79 | 51.98 | 42.87 | 43.89 | 55.19 | 20.51 | 0.10 | 0.09 |

| 328.15 | 13.98 | 7.21 | 59.52 | 50.51 | 51.71 | 62.91 | 27.11 | 0.16 | 0.14 |

Data is adapted for illustrative purposes. The presence of the benzyloxy group in the target compound will alter these values.

Predicted Solubility of this compound

The addition of the large, non-polar benzyloxy group to the 4-methoxybenzoic acid structure is expected to significantly impact its solubility. Specifically, it will likely decrease solubility in polar solvents and increase it in non-polar and moderately polar solvents. The following table provides a semi-quantitative prediction of the solubility of this compound in common solvents at ambient temperature.

Table 2: Predicted Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | The large hydrophobic benzyloxy group will significantly decrease the already low aqueous solubility of the parent benzoic acid structure. |

| Methanol | Polar Protic | Moderate | The polarity of the alcohol will interact with the carboxylic acid, but the large non-polar group will reduce overall solubility compared to 4-methoxybenzoic acid. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but the slightly lower polarity of ethanol may better accommodate the non-polar benzyloxy group. |

| Acetone | Polar Aprotic | High | Acetone is a good solvent for many organic compounds. It can interact with the polar groups without the strong hydrogen bonding network of water, while also solvating the non-polar parts. |

| Dichloromethane | Non-Polar | High | The non-polar nature of dichloromethane will effectively solvate the large benzyloxy group and the aromatic rings. |

| Ethyl Acetate | Polar Aprotic | High | Ethyl acetate offers a good balance of polarity to interact with the carboxylic acid and methoxy groups, and non-polar character to dissolve the rest of the molecule. |

| Toluene | Non-Polar | High | The aromatic nature of toluene will favorably interact with the benzene rings of the solute, leading to good solubility. |

| Hexane | Non-Polar | Low | While "like dissolves like" applies, the polarity of the carboxylic acid group will limit solubility in a purely aliphatic, non-polar solvent like hexane. |

| Dimethyl Sulfoxide | Polar Aprotic | Very High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including those with both polar and non-polar features. |

| N,N-Dimethylformamide | Polar Aprotic | Very High | Similar to DMSO, DMF is an excellent solvent for many organic molecules and is expected to readily dissolve this compound. |

| 5% aq. NaOH | Aqueous Basic | High (by reaction) | The carboxylic acid will be deprotonated by the strong base to form a sodium salt, which is an ionic species and thus highly soluble in water. |